molecular formula C23H27N3O3S2 B3300371 2-{[5-(4-Methoxyphenyl)-2-[4-(methylsulfanyl)phenyl]-1H-imidazol-4-YL]sulfanyl}-N-(3-methoxypropyl)acetamide CAS No. 901241-91-6

2-{[5-(4-Methoxyphenyl)-2-[4-(methylsulfanyl)phenyl]-1H-imidazol-4-YL]sulfanyl}-N-(3-methoxypropyl)acetamide

Cat. No.: B3300371
CAS No.: 901241-91-6
M. Wt: 457.6 g/mol
InChI Key: BRSJDHCTISJZDN-UHFFFAOYSA-N
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Description

2-{[5-(4-Methoxyphenyl)-2-[4-(methylsulfanyl)phenyl]-1H-imidazol-4-YL]sulfanyl}-N-(3-methoxypropyl)acetamide is a complex organic compound characterized by its unique structure, which includes methoxyphenyl and methylsulfanyl groups attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-Methoxyphenyl)-2-[4-(methylsulfanyl)phenyl]-1H-imidazol-4-YL]sulfanyl}-N-(3-methoxypropyl)acetamide typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzaldehyde with 4-(methylsulfanyl)aniline to form an intermediate Schiff base, which is then cyclized to form the imidazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the process .

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-Methoxyphenyl)-2-[4-(methylsulfanyl)phenyl]-1H-imidazol-4-YL]sulfanyl}-N-(3-methoxypropyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-{[5-(4-Methoxyphenyl)-2-[4-(methylsulfanyl)phenyl]-1H-imidazol-4-YL]sulfanyl}-N-(3-methoxypropyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[5-(4-Methoxyphenyl)-2-[4-(methylsulfanyl)phenyl]-1H-imidazol-4-YL]sulfanyl}-N-(3-methoxypropyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s imidazole ring can coordinate with metal ions, influencing enzymatic activity. Additionally, the methoxy and methylsulfanyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methoxyphenyl)acetamide: Shares the methoxyphenyl group but lacks the imidazole and methylsulfanyl groups.

    4-[(4-Methoxyphenyl)amino]benzaldehyde: Contains the methoxyphenyl group and an amino group but differs in overall structure.

    N-(2-(5-(4-Methoxyphenyl)-2-(pyridin-2-yl)-1H-imidazol-4-yl)ethyl)-4-pentylbenzenesulfonamide: Similar imidazole structure but with different substituents.

Uniqueness

2-{[5-(4-Methoxyphenyl)-2-[4-(methylsulfanyl)phenyl]-1H-imidazol-4-YL]sulfanyl}-N-(3-methoxypropyl)acetamide is unique due to its combination of methoxyphenyl, methylsulfanyl, and imidazole groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[[5-(4-methoxyphenyl)-2-(4-methylsulfanylphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(3-methoxypropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3S2/c1-28-14-4-13-24-20(27)15-31-23-21(16-5-9-18(29-2)10-6-16)25-22(26-23)17-7-11-19(30-3)12-8-17/h5-12H,4,13-15H2,1-3H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRSJDHCTISJZDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)CSC1=C(NC(=N1)C2=CC=C(C=C2)SC)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[5-(4-Methoxyphenyl)-2-[4-(methylsulfanyl)phenyl]-1H-imidazol-4-YL]sulfanyl}-N-(3-methoxypropyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{[5-(4-Methoxyphenyl)-2-[4-(methylsulfanyl)phenyl]-1H-imidazol-4-YL]sulfanyl}-N-(3-methoxypropyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-{[5-(4-Methoxyphenyl)-2-[4-(methylsulfanyl)phenyl]-1H-imidazol-4-YL]sulfanyl}-N-(3-methoxypropyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-{[5-(4-Methoxyphenyl)-2-[4-(methylsulfanyl)phenyl]-1H-imidazol-4-YL]sulfanyl}-N-(3-methoxypropyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-{[5-(4-Methoxyphenyl)-2-[4-(methylsulfanyl)phenyl]-1H-imidazol-4-YL]sulfanyl}-N-(3-methoxypropyl)acetamide
Reactant of Route 6
2-{[5-(4-Methoxyphenyl)-2-[4-(methylsulfanyl)phenyl]-1H-imidazol-4-YL]sulfanyl}-N-(3-methoxypropyl)acetamide

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